molecular formula C8H11N3S B3335643 N-methyl-2-phenylhydrazinecarbothioamide CAS No. 13207-50-6

N-methyl-2-phenylhydrazinecarbothioamide

Cat. No.: B3335643
CAS No.: 13207-50-6
M. Wt: 181.26 g/mol
InChI Key: TVQONGCRGGWBOT-UHFFFAOYSA-N
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Description

N-methyl-2-phenylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a phenyl group attached to a hydrazinecarbothioamide moiety, with an additional methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-phenylhydrazinecarbothioamide typically involves the reaction of phenylhydrazine with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

C6H5NHNH2+CH3NCSC6H5NHNHCSNHCH3\text{C}_6\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{NCS} \rightarrow \text{C}_6\text{H}_5\text{NHNHCSNHCH}_3 C6​H5​NHNH2​+CH3​NCS→C6​H5​NHNHCSNHCH3​

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazinecarbothioamides.

Scientific Research Applications

N-methyl-2-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • N-ethyl-2-phenylhydrazinecarbothioamide
  • 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide
  • 2-(methoxyacetyl)-N-phenylhydrazinecarbothioamide

Comparison: N-methyl-2-phenylhydrazinecarbothioamide is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. Compared to its ethyl analog, the methyl derivative may exhibit different pharmacokinetic properties and potency. The presence of different substituents on the phenyl ring or the hydrazine moiety can also lead to variations in the compound’s chemical behavior and applications.

Properties

IUPAC Name

1-anilino-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-9-8(12)11-10-7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQONGCRGGWBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402920
Record name ST50547281
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13207-50-6
Record name N-Methyl-2-phenylhydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13207-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 158619
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC174135
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174135
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Record name NSC158619
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Record name ST50547281
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Record name 4-METHYL-1-PHENYL-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

In 500 ml of benzene was dissolved 108 g of phenylhydrazine, and 73 g of methyl isothiocyanate was added dropwise to the solution, followed by heat refluxing. As the reaction proceeded, crystals were preicpitated. The thus formed crystals were filtered and dried to obtain 122 g of 4-methyl-1-phenylthiosemicarbazide.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-phenylhydrazinecarbothioamide

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